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molecular formula C9H9ClN2 B8325710 4-(3-Chloropropyl)-2-cyanopyridine

4-(3-Chloropropyl)-2-cyanopyridine

Cat. No. B8325710
M. Wt: 180.63 g/mol
InChI Key: FMQILKVICZWTAS-UHFFFAOYSA-N
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Patent
US04588732

Procedure details

Peracetic acid (40%, 5.0 ml) is added to 4-(3-chloropropyl)pyridine (5.18 g) at such a rate as to keep the reaction temperature at 80°. The mixture is stirred until the temperature falls to 30°. Excess peracid is destroyed with sodium sulfite solution and the solvent is vacuum distilled. The residue is redissolved in methylene chloride (50 ml), filtered and evaporated to yield and crude 4-(3-chloropropyl)-pyridine-N-oxide which is heated to 80° in dimethyl sulfate (4.66 g) for 2 hours. The resulting 4-(3-chloropropyl)-1-methoxypyridinium methyl sulfate salt is dissolved in 10 ml of water, cooled to 0° and reacted with an ice-cold solution of potassium cyanide (6.7 g, 100 mmol) in 20 ml of 0.25N sodium hydroxide solution for 22 hours. The product is extracted with methylene chloride (3×30 ml) and dried over sodium sulfate. The solvent is evaporated and the residue filtered through 45 g of silica gel with ether to yield 4-(3-chloropropyl)-2-cyanopyridine; NMR (CDCl3) 3.56 (t, 2H), 7.40 (d, 1H), 7.57 (s, 1H), 8.60 (d, 1H).
Name
Peracetic acid
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
4-(3-chloropropyl)-pyridine-N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.66 g
Type
solvent
Reaction Step Two
Name
4-(3-chloropropyl)-1-methoxypyridinium methyl sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.7 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OO)(=O)C.[Cl:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.ClCCCC1C=C[N+:23]([O-])=[CH:22]C=1.COS([O-])(=O)=O.ClCCCC1C=C[N+](OC)=CC=1.[C-]#N.[K+]>S(OC)(OC)(=O)=O.O.[OH-].[Na+]>[Cl:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:22]#[N:23])[CH:11]=1 |f:3.4,5.6,9.10|

Inputs

Step One
Name
Peracetic acid
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
5.18 g
Type
reactant
Smiles
ClCCCC1=CC=NC=C1
Step Two
Name
4-(3-chloropropyl)-pyridine-N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC1=CC=[N+](C=C1)[O-]
Name
Quantity
4.66 g
Type
solvent
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
4-(3-chloropropyl)-1-methoxypyridinium methyl sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-].ClCCCC1=CC=[N+](C=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.7 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred until the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80°
CUSTOM
Type
CUSTOM
Details
falls to 30°
CUSTOM
Type
CUSTOM
Details
Excess peracid is destroyed with sodium sulfite solution
DISTILLATION
Type
DISTILLATION
Details
distilled
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in methylene chloride (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with methylene chloride (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
FILTRATION
Type
FILTRATION
Details
the residue filtered through 45 g of silica gel with ether

Outcomes

Product
Name
Type
product
Smiles
ClCCCC1=CC(=NC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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